Methyl 3-hydroxy-3-methylcyclobutanecarboxylate

Description

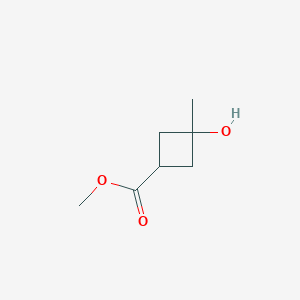

Methyl 3-hydroxy-3-methylcyclobutanecarboxylate is a cyclobutane-based ester featuring a hydroxyl (-OH) and methyl (-CH₃) group at the 3-position of the cyclobutane ring.

Key structural attributes include:

- Molecular formula: Likely C₈H₁₂O₃ (inferred from substituents and ester group).

- Functional groups: Hydroxyl, methyl, and ester moieties.

- Stereochemistry: The hydroxyl and methyl groups at the 3-position may adopt cis or trans configurations, influencing physicochemical properties.

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

methyl 3-hydroxy-3-methylcyclobutane-1-carboxylate |

InChI |

InChI=1S/C7H12O3/c1-7(9)3-5(4-7)6(8)10-2/h5,9H,3-4H2,1-2H3 |

InChI Key |

PEHXUELYMMTGGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C1)C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Hydrolysis to 3-Methylenecyclobutanecarboxylic Acid

- Reagents : Aqueous sodium hydroxide (1.0 mol/L)

- Conditions : 80–100°C for 4–6 hours

- Outcome : Hydrolysis of the nitrile group yields 3-methylenecyclobutanecarboxylic acid (2 ) with high purity.

Step 2: Hydrochloric Acid Addition to Form 3-Chloro-3-methylcyclobutanecarboxylic Acid

- Reagents : Concentrated hydrochloric acid

- Conditions : Room temperature (25°C) for 1–2 hours

- Outcome : Electrophilic addition of HCl across the double bond produces 3-chloro-3-methylcyclobutanecarboxylic acid (3 ) in >90% yield.

Key Data :Starting Material HCl Volume Yield 48 g (0.43 mol) 300 mL 93% 50 g (0.45 mol) 350 mL 91%

Step 3: Hydrolysis to cis-3-Hydroxy-3-methylcyclobutanecarboxylic Acid

- Reagents : Aqueous sodium hydroxide (1.0 mol/L)

- Conditions : 25°C for 12–16 hours

- Outcome : Nucleophilic substitution replaces chlorine with a hydroxyl group, yielding the cis-isomer of the carboxylic acid (4 ).

Alternative Esterification Strategies

The compound can also be synthesized via direct esterification of preformed cyclobutane intermediates. For instance:

- Coupling Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane.

- Conditions : 25°C for 4 hours, yielding ester derivatives with ~17.8% efficiency in analogous reactions.

Critical Reaction Parameters

- Solvent Selection : Dichloromethane is preferred for extraction due to its immiscibility with aqueous phases and low polarity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity.

- Stereochemical Control : The cis-configuration is retained throughout the synthesis, as confirmed by NMR.

Summary of Key Data

| Step | Reagents/Conditions | Yield | Key Observations |

|---|---|---|---|

| 1 | NaOH (1.0 M, 80–100°C) | N/A | Complete nitrile hydrolysis |

| 2 | HCl (conc., 25°C) | 91–93% | Rapid electrophilic addition |

| 3 | NaOH (1.0 M, 25°C) | N/A | cis-Selectivity confirmed |

| Esterification | Methanol/H⁺ or EDC/DMAP | ~17–90% | Dependent on method |

Chemical Reactions Analysis

Types of Reactions

Methyl trans-3-hydroxy-3-methylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

Methyl trans-3-hydroxy-3-methylcyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl trans-3-hydroxy-3-methylcyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the carboxylate ester moiety play crucial roles in its reactivity and binding to target molecules. The compound may participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological and chemical activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Physicochemical and Reactivity Differences

Hydroxyl vs. Halogen Substituents

- Methyl 3-chlorocyclobutanecarboxylate (Cl substituent) exhibits greater electrophilicity compared to the hydroxylated target compound, making it suitable for nucleophilic aromatic substitution (SN2) reactions .

- This compound ’s hydroxyl group enables hydrogen bonding and participation in oxidation or protection/deprotection strategies (e.g., silylation).

Ester Group Variations

Electron-Withdrawing Effects

- Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylate’s -CF₃ group significantly lowers the pKa of the hydroxyl group (~10–12 vs. ~16 for non-fluorinated analogues), facilitating deprotonation in base-catalyzed reactions .

Key Research Findings

- Stereochemical Control : The cis/trans configuration of hydroxyl and methyl groups in cyclobutane esters significantly impacts reaction outcomes. For example, cis-3-hydroxy-2,2-dimethylcyclobutane carboxylates show higher regioselectivity in Diels-Alder reactions .

- Chromatographic Behavior : Gas chromatography (GC) and HPLC analyses reveal that cyclobutane esters elute earlier than larger terpene esters (e.g., sandaracopimaric acid methyl ester), aiding in purification .

Biological Activity

Methyl 3-hydroxy-3-methylcyclobutanecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of its interactions with various biochemical pathways. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its cyclobutane ring structure, which contributes to its unique chemical properties. The compound's molecular formula is and it possesses a hydroxyl group that enhances its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound primarily revolves around its effects on cellular processes. Key areas of research include:

- Cytotoxicity : Studies have shown that derivatives of cyclobutane compounds can exhibit varying degrees of cytotoxicity depending on their structural modifications. For instance, substituents on the cyclobutane ring can significantly influence the compound's ability to inhibit cell growth in cancer models .

- Lysophosphatidic Acid (LPA) Receptor Modulation : Recent research indicates that cyclobutane carboxylic acids may act as antagonists to LPA receptors, which are implicated in numerous pathological conditions including fibrosis and cancer . The modulation of these receptors can lead to altered cell proliferation and migration, making these compounds potential therapeutic agents.

Case Studies

- Inhibition of Tumor Cell Growth : A study investigating various substituted cyclobutane carboxylic acids demonstrated that certain modifications led to enhanced cytotoxicity against tumor cell lines. This compound was included in this evaluation, showing promising results in inhibiting the growth of specific cancer cells .

- LPA Receptor Antagonism : In vitro studies revealed that this compound could effectively inhibit LPA-induced cellular responses. This suggests its potential use in treating conditions characterized by excessive LPA signaling, such as pulmonary fibrosis .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the purity and structural identity of Methyl 3-hydroxy-3-methylcyclobutanecarboxylate?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the compound’s structure, particularly the hydroxy and methyl substituents on the cyclobutane ring. High-Performance Liquid Chromatography (HPLC) with a polar stationary phase (e.g., C18 column) can assess purity (>97% as per industry standards for research-grade compounds). Mass spectrometry (MS) validates molecular weight and fragmentation patterns. Cross-referencing with published spectral databases (e.g., PubChem) ensures accuracy .

Q. What synthetic routes are feasible for lab-scale preparation of this compound?

- Methodological Answer: A common approach involves esterification of 3-hydroxy-3-methylcyclobutanecarboxylic acid with methanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction optimization includes temperature control (60–80°C) and solvent selection (e.g., anhydrous THF). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (from ethanol/water) is advised. Yield improvements may require iterative adjustment of stoichiometry and reaction time .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer: Discrepancies in thermal decomposition temperatures (e.g., TGA data variations) may arise from differences in sample purity, heating rates, or atmospheric conditions. Standardized protocols should be adopted:

- Conduct Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under inert nitrogen atmosphere.

- Compare results with literature using identical heating rates (e.g., 10°C/min).

- Replicate studies with independently synthesized batches to rule out synthesis-derived impurities .

Q. What strategies enhance stereoselective synthesis of this compound for enantioselective studies?

- Methodological Answer: To achieve stereochemical control:

- Employ chiral catalysts (e.g., organocatalysts like proline derivatives) during cyclobutane ring formation.

- Use kinetic resolution via enzymatic esterification (e.g., lipases in non-polar solvents).

- Optimize reaction conditions (low temperature, -20°C) to favor one enantiomer through transition-state stabilization.

- Validate enantiomeric excess (ee) using chiral HPLC or polarimetry .

Q. How can researchers address conflicting reports on the compound’s biological activity in neuroinflammatory models?

- Methodological Answer: Contradictory findings may stem from variations in cell lines, dosing protocols, or assay sensitivity. To reconcile results:

- Standardize in vitro models (e.g., primary microglia vs. immortalized BV2 cells).

- Validate activity using orthogonal assays (e.g., ELISA for cytokine profiling and Western blot for NF-κB pathway analysis).

- Perform dose-response curves (0.1–100 µM) and statistical meta-analysis of published data to identify consensus mechanisms .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in cytotoxicity assays?

- Methodological Answer: Use nonlinear regression (e.g., log-dose vs. response) to calculate IC₅₀ values. Pairwise comparisons (Student’s t-test or ANOVA with Tukey post hoc) identify significant differences between treatment groups. For high-throughput data, apply false discovery rate (FDR) correction. Software tools like GraphPad Prism or R (drc package) are recommended .

Q. How should researchers design controls to validate the specificity of this compound in enzyme inhibition studies?

- Methodological Answer: Include:

- Negative controls: Substrate-only and enzyme-only reactions.

- Positive controls: A known inhibitor of the target enzyme (e.g., staurosporine for kinases).

- Compound solvent controls: DMSO or ethanol at the same concentration used in treatments.

- Off-target checks: Test against structurally similar enzymes to confirm selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.